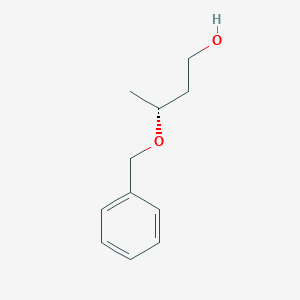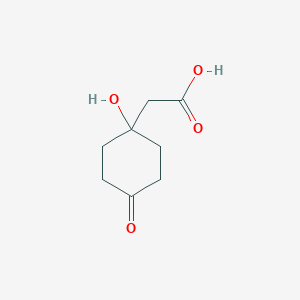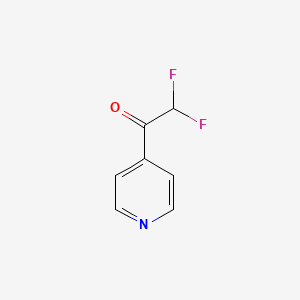
(S)-2-((Methoxycarbonyl)amino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((Methoxycarbonyl)amino)pentanoic acid is an amino acid derivative with a methoxycarbonyl group attached to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)pentanoic acid can be achieved through various methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-((Methoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(S)-2-((Methoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and modification.
Mecanismo De Acción
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are used in peptide synthesis and share similar protective group chemistry.
tert-Butoxycarbonyl (Boc) amino acids: Another class of amino acid derivatives used in peptide synthesis with different protective groups.
Uniqueness: (S)-2-((Methoxycarbonyl)amino)pentanoic acid is unique due to its specific methoxycarbonyl group, which provides distinct reactivity and stability compared to other protective groups like Fmoc and Boc. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2S)-2-(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
Clave InChI |
MUSAWTUYKNDIND-YFKPBYRVSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
CCCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)





![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)

